3-Hydroxycarbofuran

Vue d'ensemble

Description

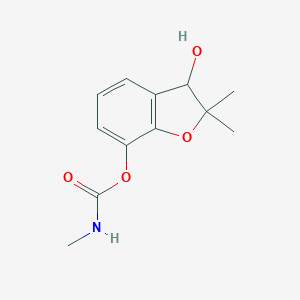

3-Hydroxy Carbofuran est un métabolite de l’insecticide carbofuran, un insecticide carbamate N-méthylique hautement toxique. Il est connu pour ses propriétés d’inhibition puissante de l’acétylcholinestérase, ce qui en fait un composé important dans l’étude des résidus de pesticides et de leurs effets sur la santé humaine et l’environnement . La formule chimique du composé est C12H15NO4, et sa masse moléculaire est de 237,25 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 3-Hydroxy Carbofuran implique généralement l’hydroxylation du carbofuran. Cela peut être réalisé par diverses réactions chimiques, notamment des processus d’oxydation. Une méthode courante consiste à utiliser des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène dans des conditions contrôlées pour introduire le groupe hydroxyle dans la molécule de carbofuran .

Méthodes de Production Industrielle : En milieu industriel, la production de 3-Hydroxy Carbofuran peut impliquer des réactions d’oxydation à grande échelle utilisant des agents oxydants similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de Réactions : Le 3-Hydroxy Carbofuran subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de 3-céto carbofuran.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en carbofuran.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Communs :

Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Divers agents halogénants et nucléophiles.

Produits Principaux :

3-céto Carbofuran : Formé par oxydation.

Carbofuran : Formé par réduction.

Dérivés substitués : Formés par réactions de substitution.

4. Applications de la Recherche Scientifique

Le 3-Hydroxy Carbofuran a plusieurs applications dans la recherche scientifique :

Applications De Recherche Scientifique

3-Hydroxy Carbofuran has several applications in scientific research:

Mécanisme D'action

Le 3-Hydroxy Carbofuran exerce ses effets principalement par l’inhibition de l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans la fente synaptique. En inhibant cette enzyme, le 3-Hydroxy Carbofuran provoque une accumulation d’acétylcholine, conduisant à une stimulation continue des neurones, ce qui peut entraîner des symptômes tels que des nausées, des vomissements et, dans les cas graves, une insuffisance respiratoire . Ce mécanisme est similaire à celui des autres pesticides carbamates et organophosphorés .

Composés Similaires :

Carbofuran : Le composé parent, également un inhibiteur de l’acétylcholinestérase.

3-céto Carbofuran : Un dérivé oxydé du 3-Hydroxy Carbofuran.

Benfuracarb : Un autre pesticide carbamate aux propriétés similaires

Unicité : Le 3-Hydroxy Carbofuran est unique en raison de son hydroxylation spécifique, qui affecte sa solubilité, sa réactivité et sa détection dans les méthodes analytiques. Sa présence en tant que métabolite du carbofuran en fait également un marqueur crucial pour étudier les impacts environnementaux et sanitaires de l’utilisation du carbofuran .

Comparaison Avec Des Composés Similaires

Carbofuran: The parent compound, also an acetylcholinesterase inhibitor.

3-Keto Carbofuran: An oxidized derivative of 3-Hydroxy Carbofuran.

Benfuracarb: Another carbamate pesticide with similar properties

Uniqueness: 3-Hydroxy Carbofuran is unique due to its specific hydroxylation, which affects its solubility, reactivity, and detection in analytical methods. Its presence as a metabolite of carbofuran also makes it a critical marker for studying the environmental and health impacts of carbofuran use .

Activité Biologique

3-Hydroxycarbofuran is a significant metabolite of the carbamate pesticide carbofuran, which has garnered attention due to its biological activity and implications for human health and the environment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and analytical methods used to study its effects.

This compound is formed through the metabolic conversion of carbofuran, primarily in the liver, where cytochrome P450 enzymes play a crucial role. Specifically, studies indicate that the metabolism of carbofuran is predominantly facilitated by CYP3A4, which accounts for approximately 95.9% of the metabolic activity . The metabolic pathway includes several other metabolites, with this compound being one of the most significant due to its biological activity.

Biological Activity

1. Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as a reversible inhibitor of acetylcholinesterase (AChE). This enzyme is critical for regulating acetylcholine levels in synaptic clefts, and its inhibition can lead to overstimulation of cholinergic receptors. Research has shown that both carbofuran and its metabolites, including this compound, can cause symptoms such as blurred vision, pain, and nausea due to this mechanism .

2. Toxicological Impact

The toxicological profile of this compound has been studied extensively in various animal models. A study conducted on ducks demonstrated the compound's presence in liver tissues following exposure to carbofuran. The concentrations measured were significant enough to warrant concern regarding its potential for causing harm through secondary poisoning in wildlife .

Case Studies

Case Study 1: Human Exposure

A forensic analysis involving human cases of carbofuran poisoning highlighted the presence of this compound in post-mortem samples. The concentrations found varied widely among cases, with some individuals exhibiting levels that correlated with severe clinical symptoms . This underscores the importance of monitoring both carbofuran and its metabolites in suspected poisoning cases.

Case Study 2: Veterinary Toxicology

In veterinary medicine, a high-performance liquid chromatography (HPLC) method was developed to detect this compound in animals suspected of pesticide poisoning. The method proved effective across multiple species and highlighted recovery rates ranging from 64.72% to 100.61% for this compound, indicating reliable detection capabilities .

Analytical Methods

The detection and quantification of this compound have been accomplished using various analytical techniques:

| Methodology | Description | Application |

|---|---|---|

| HPLC-DAD | High-pressure liquid chromatography with diode array detection | Detection in animal tissues |

| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry | Quantification in duck liver |

| LC-TOF-MS/MS | Liquid chromatography time-of-flight mass spectrometry | Metabolic pathway characterization |

These methods have demonstrated good linearity and precision in detecting low concentrations of this compound across different biological matrices.

Propriétés

IUPAC Name |

(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSUJRQZTQNSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037506 | |

| Record name | 3-Hydroxycarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16655-82-6 | |

| Record name | 3-Hydroxycarbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16655-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycarbofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYCARBOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7N7A61BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | 3-Hydroxy-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Hydroxycarbofuran exert its toxicity?

A1: this compound, similar to its parent compound carbofuran, acts as an acetylcholinesterase (AChE) inhibitor. [] It binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine, leading to acetylcholine accumulation at nerve synapses. [] This disruption of nerve impulse transmission can result in a range of toxic effects. []

Q2: Is this compound more or less toxic than carbofuran?

A2: this compound exhibits toxicity comparable to carbofuran. [, ] Both compounds are potent AChE inhibitors, though the specific toxicity can vary depending on factors like species, route of exposure, and dose. []

Q3: How does the toxicity of 3-ketocarbofuran, another carbofuran metabolite, compare to this compound?

A3: 3-Ketocarbofuran also demonstrates toxicity comparable to carbofuran and this compound, acting as a potent AChE inhibitor. [, ]

Q4: Does the final metabolite, 3-keto-7-phenol, exhibit the same toxicity?

A4: Unlike the other metabolites, 3-keto-7-phenol does not display mutagenic effects in vitro. [] This suggests a loss of toxicity as carbofuran undergoes biotransformation into this final metabolite.

Q5: What are the primary pathways for the formation of this compound in the environment?

A5: this compound is primarily formed through the microbial degradation of carbofuran in soil. [, ] It is also a key metabolite in plants, where carbofuran is transformed into this compound and further into 3-ketocarbofuran. []

Q6: How persistent is this compound in soil compared to carbofuran?

A7: this compound generally degrades faster than carbofuran in soil. [] Studies show that while carbofuran can persist for several weeks in both sterile and natural soils, this compound disappears within days in natural soils. []

Q7: What happens to this compound after it is formed in soil?

A8: In soil, this compound can be further degraded into 3-ketocarbofuran. [] This transformation is often rapid, with 3-ketocarbofuran reaching peak concentrations within a day and then disappearing within days to a week. []

Q8: How is this compound metabolized in animals?

A9: In rats, this compound is rapidly formed as a significant oxidative metabolite of carbofuran. [] It undergoes enterohepatic circulation and is primarily disposed of through metabolic conjugation. [] This highlights the role of the liver in detoxifying this compound.

Q9: What analytical techniques are commonly employed for detecting and quantifying this compound in various matrices?

A9: Various analytical techniques have been employed for the detection and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, , ] It involves separating the analyte from the matrix by gas chromatography and subsequently identifying and quantifying it based on its mass-to-charge ratio. [, , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is another common method for analyzing this compound. [, , , ] After separation on a chromatographic column, this compound can be derivatized with fluorescent tags for enhanced sensitivity. [, , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods utilizing broad-specific monoclonal antibodies offer rapid and simultaneous detection of carbofuran and this compound in food samples. []

Q10: What are the potential environmental risks associated with this compound?

A12: As a highly toxic metabolite of carbofuran, this compound poses significant risks to the environment, particularly to non-target organisms. Its presence in water sources used for domestic purposes or by animals, even at low concentrations, raises concerns due to its potential for toxicity. [, ]

Q11: How does the presence of carbofuran and its metabolites in water impact wildlife?

A13: The contamination of water sources with carbofuran and its metabolites, including this compound, poses a direct threat to aquatic organisms. [, ] Additionally, animals, including those in wildlife conservancies, are at risk of secondary exposure through the consumption of contaminated water from rivers, ponds, and dams located near agricultural areas where these pesticides are used. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.